3-[(3-Bromobenzyl)oxy]benzaldehyde
Overview
Description
3-[(3-Bromobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is characterized by the presence of a bromobenzyl group attached to a benzaldehyde moiety through an ether linkage. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Reflux conditions (around 100-150°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol)
Major Products Formed
Oxidation: 3-[(3-Bromobenzyl)oxy]benzoic acid
Reduction: 3-[(3-Bromobenzyl)oxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(3-Bromobenzyl)oxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromobenzyl)oxy]benzaldehyde: Similar structure but with the bromine atom at the para position.
3-[(3-Chlorobenzyl)oxy]benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-[(3-Methylbenzyl)oxy]benzaldehyde: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-[(3-Bromobenzyl)oxy]benzaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets and making it a valuable tool in medicinal chemistry and drug design.
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPAVSIRLRIOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394001 | |
Record name | 3-[(3-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137489-76-0 | |
Record name | 3-[(3-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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